![molecular formula C24H23N7OS B6419349 2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 878417-06-2](/img/structure/B6419349.png)
2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one
Overview
Description
The compound “2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one” is a complex organic molecule. It contains several functional groups including a phenyl group, a pyridinyl group, a triazolyl group, a sulfanyl group, a piperazinyl group, and a ketone group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, which led to the formation of a compound that was then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using crystallography . The crystal structure of a similar compound, 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, was reported, providing atomic coordinates and displacement parameters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reported . Another study reported a Diels–Alder reaction in the synthesis of a similar compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure, which can provide insights into the physical properties of the compound, has been reported .Scientific Research Applications
Pharmaceutical Applications
The compound, also known as “VU0608635-1”, has been studied for its potential pharmaceutical applications . Pyridinium salts, which are structurally similar to this compound, have been found to exhibit anti-microbial, anti-cancer, and anti-malarial properties . They have also been used as anti-cholinesterase inhibitors .
Material Science Applications
Pyridinium salts have also been used in material science applications . The presence of the pyridinyl group in the compound suggests potential for similar applications.
Biological Applications
The compound could potentially be used in biological applications related to gene delivery . Pyridinium salts have been highlighted for their importance in this field .
Synthetic Routes and Reactivity
The compound’s synthetic routes and reactivity have been a subject of research . Understanding these aspects can help in the development of more efficient synthesis methods for similar compounds.
Applications as Ionic Liquids
Pyridinium salts have been used as ionic liquids . The compound’s structural similarity to these salts suggests potential for use in this application.
Applications as Pyridinium Ylides
Pyridinium salts have been used as pyridinium ylides . Given the structural similarities, the compound could potentially be used in similar applications.
Future Directions
properties
IUPAC Name |
2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7OS/c32-22(30-15-13-29(14-16-30)21-10-4-5-12-26-21)18-33-24-28-27-23(19-7-6-11-25-17-19)31(24)20-8-2-1-3-9-20/h1-12,17H,13-16,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVLXQPAIVFUKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115131 | |
Record name | 2-[[4-Phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-1-[4-(2-pyridinyl)-1-piperazinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone | |
CAS RN |
878417-06-2 | |
Record name | 2-[[4-Phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-1-[4-(2-pyridinyl)-1-piperazinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878417-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-Phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-1-[4-(2-pyridinyl)-1-piperazinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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